molecular formula C19H23NO3 B1239001 3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione CAS No. 656830-25-0

3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione

Cat. No. B1239001
CAS RN: 656830-25-0
M. Wt: 313.4 g/mol
InChI Key: AILGRWSIRAPLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione is a natural product found in Taiwanofungus salmoneus and Taiwanofungus camphoratus with data available.

Scientific Research Applications

Antitumor Activity

  • 3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione has been identified as a compound with antitumor properties. Isolated from the spent broth of submerged cultures of Taiwanofungus camphoratus, this compound exhibited the ability to inhibit the proliferation of K562 and HepG2 tumor cells in vitro (Wei Jia et al., 2015).

Anti-inflammatory Effects

  • This compound also displays anti-inflammatory effects. In a study, it significantly increased spontaneous TNF-alpha secretion from unstimulated RAW264.7 cells but suppressed IL-6 production in LPS-stimulated cells (S. Chien et al., 2008).

Photoluminescent Properties

  • A related compound, 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP), has been used to synthesize photoluminescent polymers. These polymers, synthesized using palladium-catalyzed aryl-aryl coupling reactions, exhibit strong photoluminescence and are suitable for electronic applications (T. Beyerlein & B. Tieke, 2000).

Polymerization Research

  • The compound has been used in polymerization research, particularly in the preparation of 1-Methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole. This has led to the formation of new polymers with novel structural characterization and physical properties (S. Mallakpour et al., 1998).

Applications in Heterocyclization

  • 3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione has been utilized in spiro heterocyclization, leading to the formation of various heterocyclic compounds with potential applications in chemical synthesis (T. V. Salnikova et al., 2019).

properties

CAS RN

656830-25-0

Product Name

3-[4-(3-Methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione

InChI

InChI=1S/C19H23NO3/c1-12(2)9-10-23-15-7-5-14(6-8-15)17-16(11-13(3)4)18(21)20-19(17)22/h5-9,13H,10-11H2,1-4H3,(H,20,21,22)

InChI Key

AILGRWSIRAPLCJ-UHFFFAOYSA-N

SMILES

CC(C)CC1=C(C(=O)NC1=O)C2=CC=C(C=C2)OCC=C(C)C

Canonical SMILES

CC(C)CC1=C(C(=O)NC1=O)C2=CC=C(C=C2)OCC=C(C)C

synonyms

antrodin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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